Hydroxyquinidine gluconate is synthesized from quinidine, which has been used historically for its antimalarial properties since the 17th century. Quinidine itself is a stereoisomer of quinine and has been recognized for its effectiveness in managing certain types of arrhythmias. The gluconate form enhances its solubility and bioavailability, making it suitable for intravenous administration in clinical settings .
The synthesis of hydroxyquinidine gluconate involves several steps that typically begin with quinidine. The process can be outlined as follows:
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) are often proprietary or vary between manufacturers but generally follow established organic synthesis protocols.
Hydroxyquinidine gluconate possesses a complex molecular structure characterized by:
The empirical formula can be represented as follows:
Hydroxyquinidine gluconate undergoes various chemical reactions that are significant for its pharmacological properties:
The mechanism of action of hydroxyquinidine gluconate primarily involves:
This dual mechanism makes hydroxyquinidine a valuable compound in treating both cardiac arrhythmias and malaria .
Hydroxyquinidine gluconate exhibits several physical and chemical properties:
These properties are crucial for ensuring proper formulation and administration in clinical settings .
Hydroxyquinidine gluconate finds applications primarily in:
The versatility of hydroxyquinidine gluconate underscores its importance in both clinical practice and ongoing research efforts aimed at discovering new therapeutic applications .
Hydroxyquinidine derivatives require precise stereochemical control due to their complex polycyclic structures and multiple chiral centers. The (3S)-3-hydroxyquinidine enantiomer—quinidine's major metabolite—is synthesized through:
Table 1: Stereoselective Methods for Hydroxyquinidine Derivative Synthesis
Method | Key Catalyst/Agent | Stereoselectivity | Yield | Reference |
---|---|---|---|---|
Microbial oxidation | Streptomyces sp. CYP450 | >95% ee (C3) | 40–60% | [1] |
Ru-catalyzed hydrogenation | Ru-(R)-BINAP | 92–98% de (anti) | 68% | [3] |
Vanadium epoxidation | VO(NOH)pivalamide complex | 17:1 dr | 75% | [9] |
Biocatalysis offers regioselective hydroxylation under mild conditions, overcoming limitations of chemical catalysts:
Salt selection critically influences the physicochemical stability of hydroxyquinidine formulations:
Table 2: Stability and Solubility of Hydroxyquinidine Salt Forms
Salt Form | Hygroscopicity (% wt gain) | Decomposition Onset | Aqueous Solubility |
---|---|---|---|
Gluconate | 0.5% (48h, 75% RH) | 185°C | >500 mg/mL |
Hydrochloride | 2.1% (48h, 75% RH) | 172°C | 280 mg/mL |
Sulfate | 3.4% (48h, 75% RH) | 162°C | 150 mg/mL |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5